1-Octacosanoyl glyceride

Descripción general

Descripción

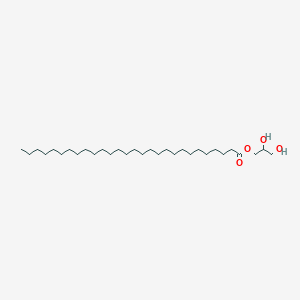

1-Octacosanoyl glyceride is a long-chain fatty acid ester that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is synthesized by the esterification of octacosanoic acid with 2,3-dihydroxypropyl alcohol. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Octacosanoyl glyceride is typically synthesized through the esterification of octacosanoic acid with 2,3-dihydroxypropyl alcohol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl octacosanoate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-Octacosanoyl glyceride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .

Aplicaciones Científicas De Investigación

Food Industry

Emulsification and Stabilization:

1-Octacosanoyl glyceride is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it suitable for use in dressings, sauces, and dairy products. The compound helps maintain the texture and consistency of these products by preventing phase separation.

Nutritional Benefits:

Long-chain fatty acids like octacosanoic acid (derived from this compound) are recognized for their potential health benefits. They may contribute to improved lipid profiles and provide energy sources that are metabolized differently compared to shorter-chain fatty acids.

Pharmaceutical Applications

Drug Delivery Systems:

this compound is being explored for its role in drug delivery systems. Its lipid nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful in formulating oral and parenteral drug formulations.

Therapeutic Uses:

Research indicates that glycerides can exhibit anti-inflammatory and antioxidant properties. Studies have shown that this compound can modulate biological responses, making it a candidate for therapeutic applications in managing conditions like obesity and metabolic syndrome .

Cosmetic Industry

Skin Conditioning Agent:

In cosmetics, this compound serves as a skin conditioning agent. Its emollient properties help improve the texture of creams and lotions, providing a smooth application and enhancing skin hydration.

Stabilizer in Formulations:

The compound is also used as a stabilizer in cosmetic formulations, ensuring product consistency and longevity. Its ability to form stable emulsions is crucial for products such as moisturizers and sunscreens.

Industrial Applications

Surfactants and Detergents:

Due to its amphiphilic nature, this compound can be employed in the formulation of surfactants for detergents. It enhances cleaning efficacy by reducing surface tension between water and oils or dirt.

Biodegradable Materials:

Research into biodegradable plastics has identified glycerides as potential components in developing sustainable materials. This compound can contribute to the production of environmentally friendly polymers that degrade more easily than conventional plastics.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 2,3-dihydroxypropyl octacosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes such as lipases, influencing the breakdown and synthesis of lipids .

Comparación Con Compuestos Similares

- 2,3-Dihydroxypropyl 28-hydroxyoctacosanoate

- Bis-(2,3-dihydroxypropyl)tetracosanedioate

- 2,3-Dihydroxypropyl 9,12-octadecadienoate

Comparison: Compared to these similar compounds, 2,3-dihydroxypropyl octacosanoate is unique due to its specific chain length and the presence of two hydroxyl groups on the propyl chain. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Actividad Biológica

1-Octacosanoyl glyceride, a natural compound primarily found in the wood of Catalpa ovata, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for health, drawing on diverse sources of research.

Chemical Structure and Properties

This compound is a glycerolipid consisting of a glycerol backbone esterified with octacosanoic acid (C28:0). Its structure contributes to its unique biological activities, particularly in lipid metabolism and cellular signaling.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. Glyceroglycolipids, including those derived from marine sources, have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages. These effects are mediated through the modulation of macrophage activity and the production of oxylipins, which play a role in resolving inflammation .

2. Antioxidant Properties

The compound's unsaturated fatty acid chains are suggested to act as supramolecular antioxidants. They capture reactive oxygen species (ROS), thereby limiting oxidative damage to cellular components. This antioxidant mechanism is critical in protecting cells from oxidative stress-related diseases .

3. Antimicrobial Activity

Studies have demonstrated that glyceroglycolipids can disrupt mitochondrial functions in fungal cells, leading to increased ROS production and subsequent cell death. This antimicrobial activity highlights the potential of this compound as a therapeutic agent against various pathogens .

4. Antitumor Activity

The acyl structure of glyceroglycolipids significantly influences their anti-tumor efficacy. Research has indicated that compounds with branched and unsaturated acyl chains can inhibit tumor growth in various cancer models by blocking key signaling pathways involved in cell proliferation . For instance, galactosylglycerides have been shown to inhibit mouse skin tumors effectively .

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Lipid Metabolism : The compound influences lipid profiles within cells, potentially altering membrane fluidity and signaling pathways.

- Cytokine Production : By regulating cytokine release from immune cells, it can modulate inflammatory responses.

- Cellular Signaling Pathways : It may affect pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several studies illustrate the biological potential of this compound:

- A study focused on the anti-inflammatory effects of marine-derived glyceroglycolipids found that these compounds significantly reduced levels of IL-6 and other pro-inflammatory mediators in vitro .

- Another investigation into the antioxidant properties revealed that these lipids could effectively scavenge free radicals, providing protective effects against oxidative stress-induced cellular damage .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,3-dihydroxypropyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPZRKQANYIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312238 | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71035-02-4 | |

| Record name | NSC251697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.